

Technical Guide: An Overview of a Representative C₂₀H₁₈BrN₃ Isomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C₂₀H₁₈BrN₃

Cat. No.: B142555

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecular formula **C₂₀H₁₈BrN₃** can correspond to a vast number of structural isomers. As a specific, commonly recognized compound with this formula could not be readily identified in chemical databases, this guide utilizes a representative, hypothetical molecule to illustrate the required data presentation, experimental protocols, and pathway visualizations. The IUPAC name, experimental data, and biological pathways presented herein are for illustrative purposes.

Compound Identification and Properties

For the purpose of this guide, we will consider the hypothetical compound 2-(5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)-N,N-diphenylmethanamine. This structure is a plausible isomer corresponding to the molecular formula **C₂₀H₁₈BrN₃**.

IUPAC Name and CAS Number

A Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to a specific chemical substance by the CAS, a division of the American Chemical Society. As the compound discussed here is a hypothetical example for illustrative purposes, it does not have an assigned CAS Number.

Physicochemical Data

The following table summarizes the key computed properties for our representative **C20H18BrN3** isomer.

Property	Value
IUPAC Name	2-(5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)-N,N-diphenylmethanamine
Molecular Formula	C20H18BrN3
Molecular Weight	392.28 g/mol
CAS Number	Not Applicable (Hypothetical Compound)
LogP (calculated)	4.8
Topological Polar Surface Area	31.9 Å ²
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	3

Experimental Protocols

The synthesis of substituted imidazole derivatives such as our representative compound can be achieved through multi-step synthetic routes. Below is a detailed, representative protocol for the synthesis of a similar class of compounds.

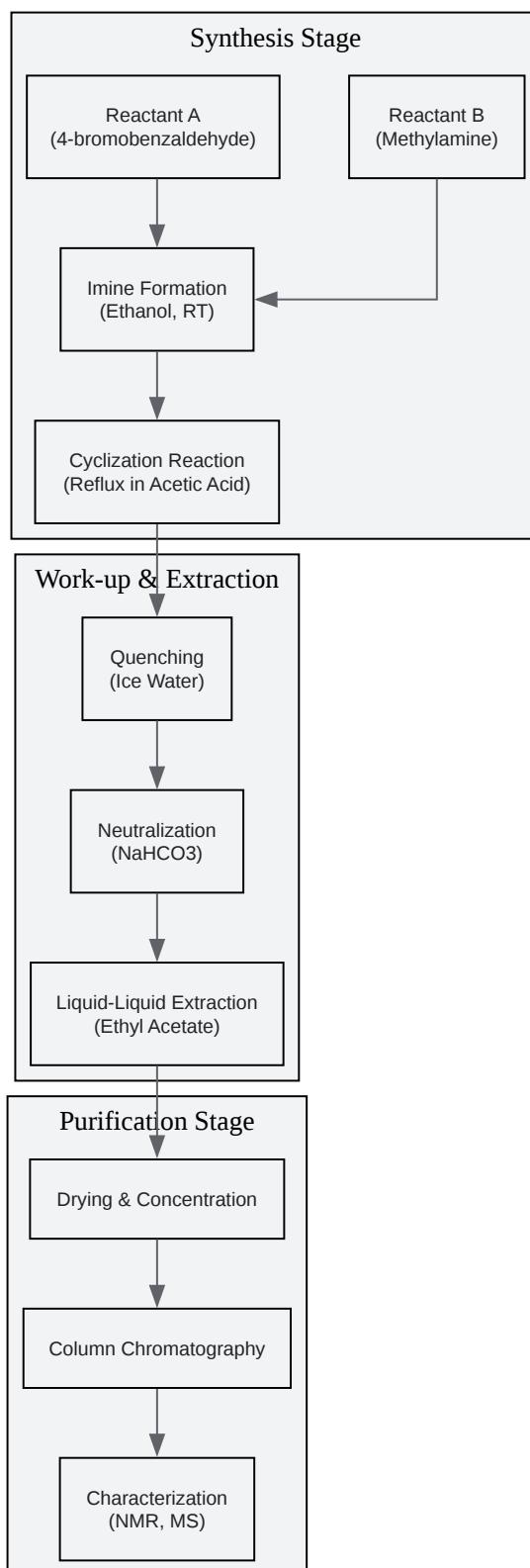
Synthesis of a 2,5-disubstituted-1-methyl-1H-imidazole core

Objective: To synthesize the core heterocyclic structure of the target molecule.

Materials:

- 4-bromobenzaldehyde
- Methylamine solution (40% in water)
- 2,2-diethoxy-N,N-dimethylethanamine

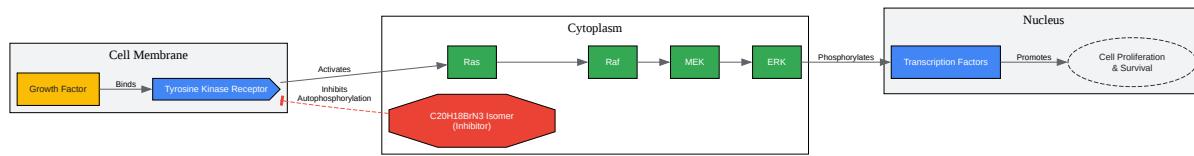
- Ammonium nitrate
- Copper(II) acetate
- Acetic acid
- Ethanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate


Procedure:

- Step 1: Imine Formation. To a solution of 4-bromobenzaldehyde (1.0 eq) in ethanol, add methylamine solution (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.
- Step 2: Cyclization. Add 2,2-diethoxy-N,N-dimethylethanamine (1.1 eq), ammonium nitrate (2.0 eq), and copper(II) acetate (0.1 eq) to the reaction mixture.
- Step 3: Reflux. Heat the mixture to reflux in acetic acid for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Step 4: Work-up. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize with a saturated sodium bicarbonate solution.
- Step 5: Extraction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Step 6: Purification. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Workflow


The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound class.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a substituted imidazole.

Hypothetical Signaling Pathway

Many nitrogen-containing heterocyclic compounds are investigated as inhibitors of protein kinases. The diagram below illustrates a hypothetical signaling pathway where a **C₂₀H₁₈BrN₃** isomer could act as an inhibitor of a tyrosine kinase, thereby blocking downstream signaling.

[Click to download full resolution via product page](#)

Caption: Inhibition of a kinase signaling pathway.

- To cite this document: BenchChem. [Technical Guide: An Overview of a Representative C₂₀H₁₈BrN₃ Isomer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b142555#c20h18brn3-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b142555#c20h18brn3-iupac-name-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com